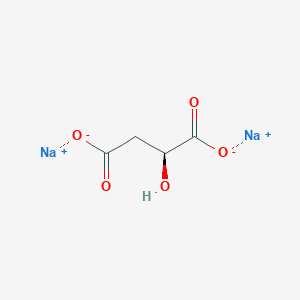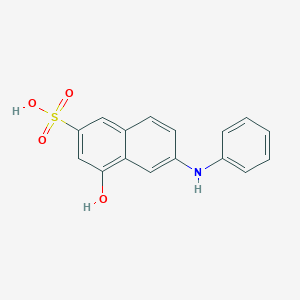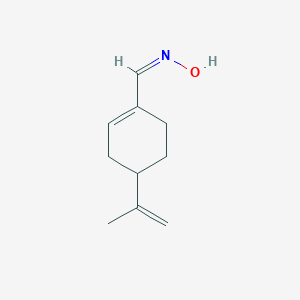
Perillartine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perillartine, also known as perilla ketone, is a natural organic compound that is found in various plants, including perilla, mint, and cinnamon. It is widely used in the food industry as a flavor enhancer due to its sweet and minty taste. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Perillartine is synthesized from α-pinene and is noted for its high sweetness, low caloric content, and safety. It finds applications in a diverse array of products, including cakes, beverages, tobacco, toothpaste, and medicine. This synthesis process has been a focus of research, with studies aiming to improve the efficiency and outcomes of the process (Yang Li-min, 2005).
- A study using high-resolution rotational spectroscopy investigated the conformational panorama of this compound. This research offers insights into the structure-sweetness relationship of this compound, highlighting its potential for receptor binding (Gabriela Juárez et al., 2022).
Relationship Between Structure and Taste
- Research on the structure-taste relationship of this compound and its analogues has been conducted. This includes exploring the importance of hydrophobicity and molecular dimensions in determining its taste potency, which is relevant in both sweet and bitter flavors (H. Iwamura, 1980).
Health-Related Applications
- This compound has been identified as a potential treatment for metabolic associated fatty liver disease. It showed efficacy in improving fat deposition and glucose homeostasis in hepatocytes, as well as positively impacting body weight, glucose metabolism, and gut microbial composition in mice (Yang Xiao et al., 2022).
Agricultural Implications
- In agriculture, the impact of fertilizer and salicylic acid treatments on the growth and antioxidant characteristics of Perilla frutescens, the plant from which this compound is derived, has been studied. This research helps in understanding how to maximize the yield and quality of this compound through agricultural practices (Yin-Jheng Jhou et al., 2021).
Traditional and Modern Uses
- Perilla frutescens, the source of this compound, has been extensively used in traditional medicine and as a functional food. Studies have explored its various applications, including its use in treating allergies and its benefits due to high α-linolenic acid content (He Yu et al., 1997).
Electrostatic Potential and Receptor Recognition
- The molecular electrostatic potentials of this compound analogues have been studied to understand their sweet-taste receptor recognition. This research provides insights into the interaction between this compound, its analogues, and taste receptors (T. Venanzi & C. Venanzi, 1988).
Eigenschaften
CAS-Nummer |
138-91-0 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7- |
InChI-Schlüssel |
XCOJIVIDDFTHGB-XFFZJAGNSA-N |
Isomerische SMILES |
CC(=C)C1CCC(=CC1)/C=N\O |
SMILES |
CC(=C)C1CCC(=CC1)C=NO |
Kanonische SMILES |
CC(=C)C1CCC(=CC1)C=NO |
melting_point |
102 °C |
Andere CAS-Nummern |
30950-27-7 30674-09-0 138-91-0 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
perillartine perillartine, (E)-(+)-isomer perillartine, (E)-(+-)-isomer perillartine, (E)-(-)-isomer perillartine, (E)-isomer perillartine, (S)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)

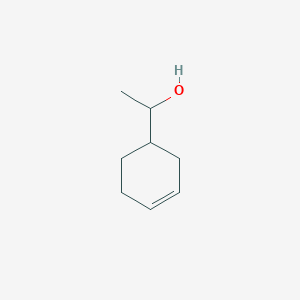
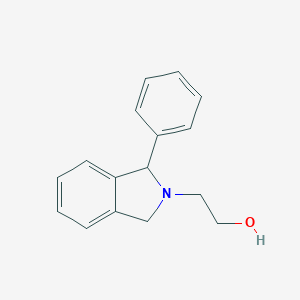



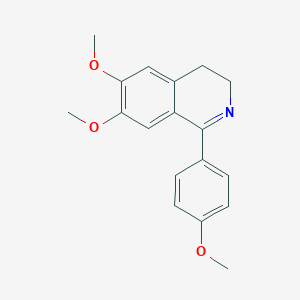

![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)


